Light-Triggered Cleavage Efficiency: PC Linker vs. Non-Cleavable Linker
The defining feature of this compound is its ability to undergo on-demand cleavage upon light irradiation, a feature absent in the standard non-cleavable analog, Methyltetrazine-PEG4-NHS ester. A structurally analogous PC-methyltetrazine linker (Biotin-PEG3-PC-methyltetrazine) was shown to achieve over 90% cleavage within 5-25 minutes using a standard near-UV lamp . In contrast, the non-cleavable Methyltetrazine-PEG4-NHS ester yields 0% cleavage under identical conditions, resulting in a permanently linked conjugate.
| Evidence Dimension | Photorelease Efficiency under Near-UV Light |
|---|---|
| Target Compound Data | >90% cleavage in 5–25 min (for a closely related PC-methyltetrazine construct) |
| Comparator Or Baseline | Methyltetrazine-PEG4-NHS ester (non-cleavable): 0% cleavage |
| Quantified Difference | Total gain of light-triggered release function, moving from a permanent to a conditional linkage. |
| Conditions | PBS buffer, near-UV lamp irradiation, based on data for Biotin-PEG3-PC-methyltetrazine analog. |
Why This Matters
This is the critical differentiator for developing light-activatable prodrugs, PROTACs, or imaging probes where precise spatiotemporal control over payload release is essential.
